1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile
Description
This compound features a stereochemically defined oxolan (tetrahydrofuran) sugar-like moiety attached to a substituted imidazole ring. Key structural elements include:
- Imidazole core: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.
- Ethynyl substituent: A terminal alkyne group at position 5 of the imidazole, enabling click chemistry or covalent interactions.
- Oxolan backbone: A 3,4-dihydroxy-5-(hydroxymethyl)oxolan unit, conferring hydrophilicity and structural similarity to ribose derivatives.
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-2-7-6(3-12)13-5-14(7)11-10(17)9(16)8(4-15)18-11/h1,5,8-11,15-17H,4H2/t8-,9-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMMFSMFVAEFOI-GWOFURMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=CN1C2C(C(C(O2)CO)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cytidine deaminase (CDA) . CDA is an enzyme that plays a crucial role in the metabolism of cytidine, a nucleoside that is integral to the formation of RNA.
Mode of Action
The compound acts as an effective inhibitor of CDA. It can suppress cell proliferation regardless of the expression level of CDA, suggesting that it operates through cell cycle regulation.
Biochemical Pathways
The compound is involved in the nucleoside metabolic pathway . By inhibiting CDA, it disrupts the normal breakdown of cytidine, which can lead to an accumulation of cytidine and a decrease in uridine, the product of cytidine deamination. This disruption can affect various downstream processes, including RNA and DNA synthesis.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, its solubility in DMF, DMSO, and PBS (pH 7.2) suggests that it may have good bioavailability.
Result of Action
The inhibition of CDA and the subsequent disruption of nucleoside metabolism can lead to a halt in cell proliferation. This makes the compound a potential therapeutic agent for tumors with high CDA expression.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in certain physiological environments. Additionally, its stability under storage at -20°C indicates that it may require a specific temperature range to maintain its efficacy.
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Metabolic Pathways
It is speculated that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.
Biological Activity
1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
This compound belongs to a class of modified nucleosides and exhibits significant structural complexity. Its molecular formula is , with a molecular weight of approximately 246.22 g/mol. It is characterized by the presence of a hydroxymethyl group and an ethynyl substitution on the imidazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C9H14N2O6 |
| Molecular Weight | 246.22 g/mol |
| Solubility | DMF: 16 mg/ml; DMSO: 10 mg/ml; PBS (pH 7.2): 5 mg/ml |
| Density | 1.614±0.06 g/cm³ (Predicted) |
| pKa | 12.40±0.20 (Predicted) |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that it acts as an inhibitor of cytidine deaminase (CDA), which is crucial for nucleotide metabolism. By inhibiting this enzyme, the compound may prevent the proliferation of certain cancer cells that rely on CDA for growth and survival .
- Antiviral Properties : The compound has shown promise in antiviral applications, potentially disrupting viral replication processes through its interactions with nucleic acid synthesis pathways.
- Cell Cycle Regulation : It influences cell cycle progression, particularly in tumor cells with high CDA expression levels, suggesting its utility in cancer therapy .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Tumor Cell Lines : A study demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation in various tumor cell lines, indicating its potential as an anticancer agent .
- Antiviral Activity Assessment : In vitro experiments showed that the compound effectively reduced viral loads in infected cell cultures, suggesting its potential as a therapeutic agent against viral infections.
Pharmacological Applications
The unique structure of this compound allows for various pharmacological applications:
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share partial structural motifs but differ in key substituents or heterocyclic cores:
Physicochemical and Reactivity Comparisons
- Hydrophilicity : The target compound’s dihydroxyoxolan moiety enhances water solubility compared to silyl-protected analogs (e.g., ), which are more lipophilic.
- Electrophilicity : The carbonitrile group in the target compound increases electrophilicity, similar to oxazole-4-carbonitrile derivatives (e.g., ), enabling nucleophilic substitution or hydrogen bonding.
- Biological Targeting : Ethynyl-substituted imidazoles (like the target) may engage in covalent binding via alkyne-azide cycloaddition, unlike pyridine or oxazole analogs .
Bioactivity Trends
- Antiviral Potential: Silyl-protected analogs demonstrated anti-HCV activity , suggesting the target compound’s oxolan-imidazole scaffold may have broad antiviral applicability if optimized for bioavailability.
- Neurotransmitter Modulation : Oxazole-carbonitrile derivatives (e.g., ) show affinity for neurotransmitter receptors, though the target’s ethynyl group may redirect activity toward covalent enzyme inhibition.
Key Structural Determinants of Activity
- Oxolan Modifications : Silyl protection in improves membrane permeability but requires deprotection for in vivo efficacy. The target’s free hydroxyl groups may limit bioavailability but enhance target specificity.
- Heterocycle Core : Imidazole’s dual nitrogen atoms (vs. pyridine or oxazole) enable stronger hydrogen bonding with biological targets, as seen in nucleotide analogs .
- Substituent Effects: Ethynyl and carbonitrile groups synergize to create a reactive electrophilic center, distinguishing the target from non-alkynyl analogs .
Future Research Directions
- Solubility Optimization : Introduce prodrug strategies (e.g., phosphate esters) to improve the target’s hydrophilicity .
- Mechanistic Studies : Explore covalent binding via ethynyl-azide interactions in enzymatic assays.
- Comparative Bioassays : Test the target against HCV and kinase targets to benchmark activity against silyl-protected and oxazole-carbonitrile analogs.
Preparation Methods
Vorbrüggen Glycosylation
A widely adopted method involves the Vorbrüggen glycosylation , where a protected ribofuranose derivative reacts with a silylated imidazole precursor. For example:
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Protected ribofuranose synthesis :
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Imidazole activation :
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The imidazole nitrogen is silylated using hexamethyldisilazane (HMDS) to enhance nucleophilicity.
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Coupling reaction :
Enzymatic Glycosylation
Alternative approaches employ glycosyltransferases for stereospecific coupling:
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Enzyme : UDP-glucose:imidazole glycosyltransferase (UGT).
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Substrate: UDP-activated ribofuranose and 5-ethynylimidazole-4-carbonitrile.
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Advantages: Avoids harsh conditions; achieves >90% stereopurity.
Introduction of the Ethynyl Group
The 5-ethynyl substituent is introduced via Sonogashira coupling or alkylation :
Sonogashira Coupling
Direct Alkylation
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Reagents :
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Imidazole-4-carbonitrile, ethynylmagnesium bromide.
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Conditions :
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−78°C, THF, 2 hours.
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Cyanation at the 4-Position
The carbonitrile group is introduced via palladium-mediated cyanation :
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Substrate : 4-bromo-5-ethynylimidazole.
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Reagents :
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Zinc cyanide, Pd₂(dba)₃, Xantphos.
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Conditions :
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100°C, DMF, 24 hours.
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Stereochemical Control and Deprotection
Hydroxyl Group Deprotection
Chirality Preservation
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Use of chiral auxiliaries during glycosylation prevents epimerization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Vorbrüggen + Sonogashira | 68 | 98 | High | 120 |
| Enzymatic + Alkylation | 72 | 99 | Moderate | 450 |
| Direct Alkylation | 55 | 95 | Low | 90 |
Key observations :
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The Vorbrüggen-Sonogashira route balances cost and yield for industrial applications.
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Enzymatic methods offer superior purity but are economically prohibitive.
Challenges and Optimization Opportunities
Q & A
Basic: What are the optimal synthetic routes for 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile, and how can functional group compatibility be addressed?
Methodological Answer:
The synthesis of this compound can be adapted from analogous methodologies for imidazole-carbonitrile derivatives. A viable approach involves:
- Step 1 : Utilize [3+2] cycloaddition between nitrile-containing precursors (e.g., 5-aminooxazole-4-carbonitriles) and azides. Trimethylsilyl azide with dibutyltin oxide as a catalyst under mild conditions (e.g., 60°C in acetonitrile) yields tetrazole-functionalized products while preserving sensitive groups like amino or hydroxy .
- Step 2 : Optimize stereochemistry using chiral auxiliaries or enzymatic resolution to achieve the (2R,3R,4S,5R) oxolane configuration.
- Functional Group Compatibility : Protect hydroxyl groups (e.g., benzoylation) during reactive steps to prevent side reactions. Deprotection via hydrolysis (alkaline conditions) ensures retention of stereochemical integrity .
Basic: What protocols ensure safe handling and stability during experimental use?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of vapors or dust. Electrostatic discharge prevention is critical due to the compound’s polar groups .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Desiccants (silica gel) prevent hygroscopic degradation. Monitor for color changes or precipitate formation as stability indicators .
Advanced: How can crystallographic data resolve structural ambiguities in the oxolane-imidazole core?
Methodological Answer:
- X-ray Diffraction : Single-crystal X-ray analysis reveals intramolecular hydrogen bonds (e.g., O–H···N between oxolane hydroxyls and imidazole nitrogens) and confirms stereochemistry. For example, the (2R,3R,4S,5R) configuration can be validated via Flack parameters .
- Contradiction Management : If NMR data (e.g., vicinal coupling constants) conflict with crystallographic results, prioritize X-ray data for absolute configuration. Density Functional Theory (DFT)-optimized structures can reconcile discrepancies by simulating NMR chemical shifts .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Quantum Chemical Calculations : Perform DFT (e.g., B3LYP/6-311++G**) to map electrostatic potential surfaces, identifying nucleophilic (ethynyl group) and electrophilic (carbonitrile) sites for ligand-target interactions .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). Prioritize docking poses with hydrogen bonds between oxolane hydroxyls and catalytic residues (e.g., Asp/Glu). Validate with Molecular Dynamics (MD) simulations (AMBER/CHARMM) to assess binding stability .
Basic: Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d6 identifies key signals:
- Oxolane protons: δ 3.8–4.2 ppm (multiplet for C2–C5 positions).
- Ethynyl proton: δ 3.1 ppm (singlet).
- Carbonitrile: δ 115–120 ppm in ¹³C .
- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 3300–3500 cm⁻¹ (O–H/N–H stretches) confirm functional groups .
Advanced: How can reaction mechanisms involving the ethynyl and carbonitrile groups be elucidated?
Methodological Answer:
- Kinetic Studies : Monitor reactions (e.g., Sonogashira coupling) via LC-MS to track intermediates. Use deuterated solvents (D2O) to probe proton transfer steps.
- Isotopic Labeling : Introduce ¹³C at the carbonitrile group to trace its fate in cycloadditions. Compare reaction rates with/without catalysts (e.g., CuI) to identify rate-determining steps .
Advanced: What strategies address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis : Replicate assays (e.g., microbial inhibition) at varying concentrations (1–100 µM) to differentiate true activity from cytotoxicity. Use positive controls (e.g., ampicillin) to calibrate results .
- Metabolite Profiling : Employ LC-HRMS to identify degradation products that may skew activity readings. Adjust assay buffers (e.g., phosphate vs. Tris) to stabilize the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
